REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[OH:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[C:12]([CH3:18])[CH:11]=1.[CH2:19](Br)[CH:20]=[CH2:21]>CC(=O)CC>[CH2:21]([O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[C:12]([CH3:18])[CH:11]=1)[CH:20]=[CH2:19] |f:0.1.2,3.4|
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Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.51 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Solvents were distilled off
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted once with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC(=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |